molecular formula C14H10O3 B1346394 4-(2-Formylphenoxy)benzaldehyde

4-(2-Formylphenoxy)benzaldehyde

Cat. No.: B1346394
M. Wt: 226.23 g/mol
InChI Key: DOJFAZRDFJYPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Formylphenoxy)benzaldehyde is a bifunctional aromatic aldehyde characterized by two formyl groups attached to a biphenyl ether backbone. Its molecular structure (C₁₄H₁₀O₃) features a benzaldehyde moiety linked via an oxygen atom to a second benzaldehyde unit at the ortho position (relative to the formyl group) . The compound exhibits near-planar geometry in the crystalline state, with non-hydrogen atoms deviating by an r.m.s. of 0.017 Å, and forms intermolecular C–H···O hydrogen bonds parallel to the (102) crystallographic plane .

Synthetically, this compound derivatives are prepared through nucleophilic aromatic substitution reactions. For example, 4-(benzyloxy)-3-phenethoxybenzaldehyde is synthesized by reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by column chromatography purification . The compound serves as a key intermediate in stereoselective Stetter reactions, enabling the synthesis of chroman-4-one derivatives (>90% yield, er >90:10), which are precursors to bioactive molecules .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4-formylphenoxy)benzaldehyde

InChI

InChI=1S/C14H10O3/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-10H

InChI Key

DOJFAZRDFJYPQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Backbone Key Properties/Applications References
4-(2-Formylphenoxy)benzaldehyde Biphenyl ether with two ortho-formyl groups Planar crystal structure; Stetter reaction substrate for chroman-4-one synthesis
2-[6-(2-Formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde Diacetylene spacer between benzaldehyde units Extended π-conjugation; precursor for Schiff base ligands and molecular wires
4-(2-Methoxyphenyl)benzaldehyde Methoxy substituent at ortho position Altered electronic properties; used in organic synthesis (e.g., isoxazole derivatives)
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB) Styryl group with diethylamino donor Solvatochromic dye; applications in optical materials and sensors
4-(Dimethylamino)benzaldehyde Dimethylamino substituent at para position Cytotoxicity screening (e.g., ileal contraction modulation)

Reactivity and Functionalization

  • Schiff Base Formation: this compound undergoes Schiff base condensation with diamines, similar to salicylaldehyde derivatives, to form tetradentate ligands for transition metal coordination . In contrast, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde leverages its conjugated diacetylene backbone to enhance electronic communication in ligand-metal complexes .
  • Stetter Reaction Compatibility: Unlike simpler benzaldehydes (e.g., 4-hydroxybenzaldehyde ), this compound participates in intramolecular Stetter reactions due to its dual aldehyde functionality, enabling efficient cyclization to chroman-4-one derivatives .

Physicochemical Properties

  • Bond Lengths and Conjugation: The central sp-sp single bond in 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde measures 138 pm, longer than isolated triple bonds (117 pm in monomeric alkynes) due to conjugation . In contrast, this compound exhibits uniform aromatic bond lengths (~140 pm) except at heterosubstituted positions .
  • Cytotoxicity and Bioactivity: While 4-(dimethylamino)benzaldehyde derivatives show moderate cytotoxicity against cancer cell lines (e.g., SW1353: IC₅₀ = 18.90 μg/mL) , this compound itself is primarily utilized in medicinal intermediate synthesis rather than direct bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.